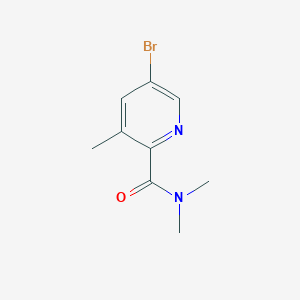

5-Bromo-N,N,3-trimethylpicolinamide

Description

5-Bromo-N,N,3-trimethylpicolinamide is a brominated picolinamide derivative characterized by a pyridine ring substituted with a bromine atom at position 5, a methyl group at position 3, and two methyl groups attached to the amide nitrogen. Its molecular formula is inferred as C10H13BrN2O, with a molecular weight of approximately 269.14 g/mol based on analogs like 5-Bromo-N-cyclobutyl-3-methylpicolinamide ().

Properties

IUPAC Name |

5-bromo-N,N,3-trimethylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-6-4-7(10)5-11-8(6)9(13)12(2)3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYCUMYFOHRKDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)N(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N,N,3-trimethylpicolinamide typically involves the bromination of N,N,3-trimethylpicolinamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5th position of the picolinamide ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods: Industrial production of 5-Bromo-N,N,3-trimethylpicolinamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-N,N,3-trimethylpicolinamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives .

Scientific Research Applications

Chemistry: 5-Bromo-N,N,3-trimethylpicolinamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological molecules .

Industry: In the industrial sector, 5-Bromo-N,N,3-trimethylpicolinamide is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of 5-Bromo-N,N,3-trimethylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the picolinamide ring play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Positional Isomerism and Reactivity

- Bromine Position : Moving bromine from position 5 (target compound) to position 6 (as in 6-Bromo-N,5-dimethoxy-N-methylpicolinamide) significantly alters regioselectivity in reactions. For example, bromine at position 6 may favor electrophilic substitution at adjacent positions, whereas position 5 bromine directs reactivity to the para position .

- Methoxy vs. Methyl Substituents : Methoxy groups (e.g., in 5-Bromo-N,3-dimethoxy-N-methylpicolinamide) increase polarity and hydrogen-bonding capacity compared to methyl groups, impacting solubility and metabolic stability .

Steric and Electronic Effects of Cyclic Substituents

- Cyclopropoxy vs. Methyl : 3-Bromo-5-cyclopropoxy-N,N-dimethylpicolinamide () incorporates a strained cyclopropane ring, which introduces steric hindrance and unique conformational preferences. This contrasts with the target compound’s simpler methyl groups, which offer minimal steric interference .

- Cyclobutyl Amides : 5-Bromo-N-cyclobutyl-3-methylpicolinamide () highlights how larger cyclic amines (e.g., cyclobutyl) may improve pharmacokinetic properties, such as half-life, compared to N,N-dimethyl groups .

Biological Activity

5-Bromo-N,N,3-trimethylpicolinamide (CAS No: 2099056-22-9) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

- IUPAC Name: 5-bromo-N,N,3-trimethylpicolinamide

- Molecular Formula: C9H11BrN2O

- Molecular Weight: 243.1 g/mol

The compound features a bromine substituent on the picolinamide structure, which may influence its biological activity by altering its interaction with biological targets.

The biological activity of 5-Bromo-N,N,3-trimethylpicolinamide is primarily attributed to its ability to interact with various biomolecules. The following mechanisms have been proposed:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation: It may act as a modulator for certain receptors, influencing signaling pathways that regulate cell growth and proliferation.

Biological Activities

Research has indicated several biological activities associated with 5-Bromo-N,N,3-trimethylpicolinamide:

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for antibiotic development.

- Anticancer Potential: The compound has shown promise in inhibiting tumor cell proliferation in vitro, suggesting potential applications in cancer therapy.

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of related compounds, which provide insights into the effectiveness and optimization of 5-Bromo-N,N,3-trimethylpicolinamide:

- In Vitro Studies: Several studies have documented the inhibitory effects of similar compounds on cancer cell lines. For instance, compounds with structural similarities demonstrated significant cytotoxicity against breast and lung cancer cells .

- Mechanistic Insights: The interaction of 5-Bromo-N,N,3-trimethylpicolinamide with DNA has been investigated. It is hypothesized that the compound may intercalate into DNA strands, disrupting replication processes, which is a common mechanism for many anticancer agents .

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of various picolinamide derivatives, 5-Bromo-N,N,3-trimethylpicolinamide was found to significantly reduce cell viability in MCF-7 breast cancer cells at concentrations as low as 10 µM. The study suggested that further optimization could enhance its potency .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, highlighting its potential as an antimicrobial agent .

Comparative Analysis

To better understand the unique properties of 5-Bromo-N,N,3-trimethylpicolinamide, a comparison with similar compounds is useful:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Notable Features |

|---|---|---|---|

| 5-Bromo-N,N,3-trimethylpicolinamide | Moderate | Moderate | Bromine substituent enhances activity |

| N,N-Dimethylpicolinamide | Low | Low | Lacks halogen substituents |

| 3-Bromo-pyridine derivative | High | Moderate | Stronger anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.